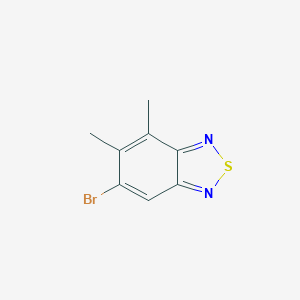

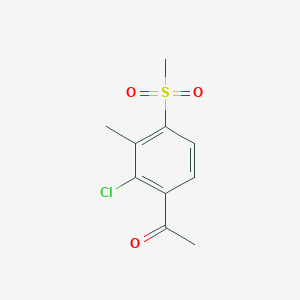

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

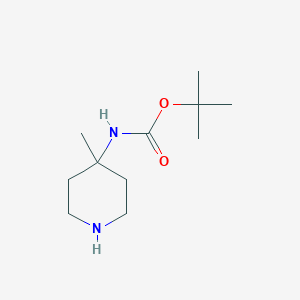

“6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole” is a chemical compound with the CAS RN®: 175204-24-7 . It is used for testing and research purposes .

Synthesis Analysis

2,1,3-Benzothiadiazole (BTD) is an important nucleus used in the chemistry of photoluminescent compounds and applicable for light technology . The understanding of its properties and reactions is fundamental for the design and application of these derivatives in molecular organic electronic devices and for other technologies .Molecular Structure Analysis

The molecular structure of “6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole” can be found in various databases like PubChem .Chemical Reactions Analysis

The understanding of its properties and reactions is fundamental for the design and application of these derivatives in molecular organic electronic devices and for other technologies .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole” can be found in databases like PubChem .Applications De Recherche Scientifique

Building Block for Light-Emitting Diodes (LEDs)

“6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole” is used as a building block or monomer for the synthesis of light-emitting diodes . LEDs are used in a wide range of applications, from lighting to displays, and the use of this compound can enhance their performance.

Conducting Polymers for Organic Electronics

This compound is also used in the synthesis of conducting polymers for organic electronics . Organic electronics are a field of materials science concerning the design, synthesis, characterization, and application of organic polymers that show desirable electronic properties such as conductivity.

High Power Conversion Efficiency (PCE) Organic Solar Cells

The compound is used as a monomer for the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells . These solar cells are a type of photovoltaic that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules—for light absorption and charge transport.

High Mobility Organic Field-Effect Transistors (OFETs)

It is also used in the synthesis of polymers for high mobility organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel. OFETs can be prepared either by vacuum evaporation of small molecules, by solution-casting of polymers or small molecules, or by mechanical transfer of a peeled single-crystalline organic layer onto a substrate.

Electronic Structure Analysis

The compound is used in the study of electronic structure and electron delocalization . This involves the use of X-ray analysis and ab initio calculations using the electron density of delocalized bonds (EDDB) and the gauge-including magnetically induced currents (GIMIC) methods .

Direct Arylation Reactions

“6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole” is used in palladium-catalyzed C-H direct arylation reactions . This is a type of reaction where a carbon–hydrogen bond of an aromatic compound is replaced by a carbon–element bond by means of a transition-metal catalyst.

Aromatic Nucleophilic and Cross-Coupling Reactions

This compound is also used in C-Br aromatic nucleophilic and cross-coupling reactions . These reactions are fundamental transformations in organic chemistry, and this compound can help facilitate these reactions.

Pharmaceutical Testing

Finally, “6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole” is used for pharmaceutical testing . It serves as a high-quality reference standard for accurate results in pharmaceutical testing.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that its target could be related to this process.

Mode of Action

The mode of action of 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that similar compounds have been used to lower the band gap of semiconducting materials , suggesting that it may influence electron transfer pathways.

Result of Action

Similar compounds have been used to introduce better electron affinity and further lower the band gap of semiconducting materials , suggesting that it may have similar effects.

Action Environment

It’s worth noting that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-5(2)8-7(3-6(4)9)10-12-11-8/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQBGCGYACPACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381766 |

Source

|

| Record name | 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175204-24-7 |

Source

|

| Record name | 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)

![Methyl 1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B62007.png)